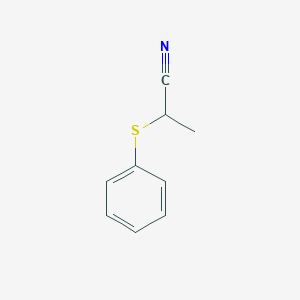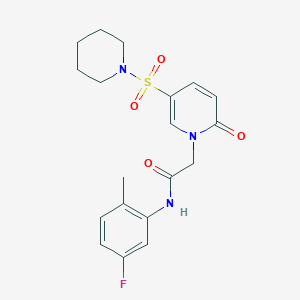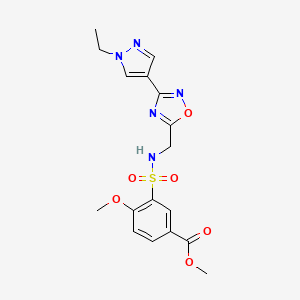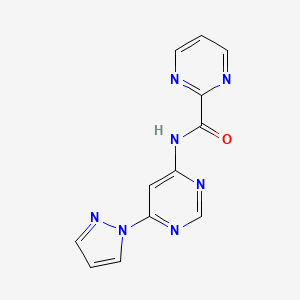
cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate” is a chemical compound with a molecular weight of 380.4 . It has two IUPAC names: (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one and (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one diacetate . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/2C5H10N2O2.2C2H4O2/c21-3-2-7(9)5(8)4(3)6;21-2(3)4/h23-4,9H,2,6H2,1H3;21H3,(H,3,4)/t2*3-,4-;;/m10…/s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate” include a molecular weight of 380.4 . The compound’s molecular formula is C7H12N2O3.Applications De Recherche Scientifique
Drug Discovery
The compound belongs to the class of pyrrolidine derivatives . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity Studies
Pyrrolidine derivatives, including “cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate”, can be used to study biological activities. They can be used to investigate the influence of steric factors on biological activity .
Synthesis of Complex Molecules
This compound can be used in the synthesis of complex molecules. Its unique properties make it suitable for studying biological processes, drug development, and synthesis of complex molecules.
Development of New Therapeutics
Indole derivatives, which are structurally similar to pyrrolidine derivatives, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Antiviral Research
Similar to indole derivatives, pyrrolidine derivatives could potentially be used in antiviral research . They could be used to develop new antiviral agents with high selectivity and potency .
Anti-inflammatory Research
Pyrrolidine derivatives could potentially be used in anti-inflammatory research . They could be used to develop new anti-inflammatory agents with high selectivity and potency .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-Proline", "Methyl acetoacetate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Acetic anhydride", "Methanol", "Diethyl ether", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: L-Proline is reacted with methyl acetoacetate in the presence of hydroxylamine hydrochloride and sodium hydroxide to form cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one.", "Step 2: The resulting product from step 1 is then reacted with acetic anhydride and acetic acid to form the acetate salt of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one.", "Step 3: The final product is isolated by precipitation from a mixture of methanol and diethyl ether, followed by recrystallization from ethyl acetate and water." ] } | |
Numéro CAS |
1820583-82-1 |
Nom du produit |
cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate |
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.184 |
Nom IUPAC |
[(3S,4S)-3-amino-4-methyl-2-oxopyrrolidin-1-yl] acetate |
InChI |
InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m0/s1 |
Clé InChI |
RUSIWAYZOGAQMN-NJGYIYPDSA-N |
SMILES |
CC1CN(C(=O)C1N)OC(=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide](/img/structure/B2688113.png)

![2-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2688117.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688122.png)
![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid](/img/structure/B2688123.png)


![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)